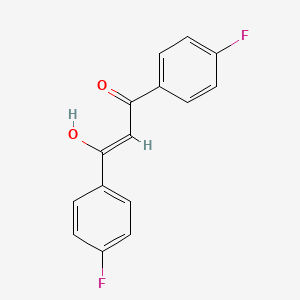

1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one

Description

Properties

IUPAC Name |

(Z)-1,3-bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-9,18H/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHRBBCFYJXBRN-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC(=O)C2=CC=C(C=C2)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C(=O)C2=CC=C(C=C2)F)/O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Under basic conditions, 4-fluoroacetophenone undergoes deprotonation at the α-carbon to form an enolate ion. This enolate attacks the carbonyl carbon of 4-fluorobenzaldehyde, yielding a β-hydroxy ketone intermediate. Subsequent dehydration produces the α,β-unsaturated ketone (Figure 1).

The stereochemistry of the product is predominantly trans (E-configuration) due to the conjugation-stabilized transition state.

Experimental Protocol

A representative procedure involves dissolving 4-fluoroacetophenone (10 mmol) and 4-fluorobenzaldehyde (10 mmol) in ethanol (30 mL) with aqueous NaOH (10%, 15 mL). The mixture is stirred at 0–5°C for 2 hours, followed by room temperature agitation for 12 hours. The precipitate is filtered, washed with cold ethanol, and recrystallized to obtain the pure product.

Table 1: Optimization of Aldol Condensation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | Ethanol | 0–25 | 14 | 78 |

| KOH | Methanol | 20 | 18 | 82 |

| NaOEt | Toluene | Reflux | 8 | 65 |

Claisen-Schmidt Condensation: Solvent-Free Modifications

The Claisen-Schmidt variant eliminates solvents to enhance atom economy and reduce waste. A study demonstrated that grinding 4-fluoroacetophenone and 4-fluorobenzaldehyde with solid KOH in a mortar yields the product in 85% efficiency after 30 minutes. This method avoids solvent recovery steps and is scalable for industrial applications.

Patent-Based Synthesis: Slurry Phase Reactor

A patented method (US8952175B2) utilizes a slurry-phase reactor to drive equilibrium toward product formation. Key steps include:

-

Dissolving 4-fluoroacetophenone in toluene with a surfactant (e.g., SDS).

-

Adding 4-fluorobenzaldehyde and aqueous KOH under vigorous stirring.

-

Maintaining the reaction at 40°C until slurry formation (≥80% conversion).

-

Filtering and washing with toluene to isolate the product (91% yield).

This approach minimizes side reactions like over-dehydration and enhances purity.

Characterization and Analytical Data

Spectroscopic Analysis

Crystallographic Data

X-ray diffraction of analogous compounds reveals a planar enone system with dihedral angles of 8.2° between aromatic rings, stabilized by intramolecular hydrogen bonding (O-H···O=C).

Challenges and Mitigation Strategies

Side Reactions

Purification

Recrystallization from ethanol or hexane/ethyl acetate (3:1) removes unreacted starting materials and oligomers.

Industrial Scalability

The slurry-phase method (Patent US8952175B2) is preferred for large-scale production due to its high yield (>90%), low solvent consumption, and compatibility with continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: 1,3-Bis(4-fluorophenyl)-3-oxoprop-2-en-1-one

Reduction: 1,3-Bis(4-fluorophenyl)-3-hydroxypropane

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that chalcone derivatives, including 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one, exhibit potent anticancer properties. A patent (WO2021176330A1) describes methods for treating cancer using compounds related to this structure, highlighting its potential as a therapeutic agent against various cancer types. The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

Chalcones have also been studied for their antimicrobial activities. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes and exert antibacterial effects. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Material Science

Photovoltaic Applications

The unique electronic properties of 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be leveraged in the development of more efficient solar cells. Research has shown that incorporating such chalcone derivatives into polymer blends can enhance the overall efficiency of organic solar cells by improving charge transport properties .

Fluorescent Probes

Due to its structural characteristics, this compound can also serve as a fluorescent probe in biological imaging. The fluorine substitution can affect the electronic properties of the molecule, allowing for specific interactions with biological targets and enabling visualization under fluorescence microscopy. This application is crucial for tracking cellular processes and understanding biological mechanisms at a molecular level .

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal examined the effects of 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one on breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with this compound. Flow cytometry analysis confirmed that the compound induces cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of several chalcone derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential use as a lead compound for developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis; inhibits tumor growth |

| Antimicrobial agent | Effective against various bacterial strains | |

| Material Science | Organic photovoltaics | Enhances efficiency of solar cells |

| Fluorescent probes | Useful for biological imaging |

Mechanism of Action

The mechanism of action of 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Halogen-Substituted Chalcones

(a) 4,4'-Difluorochalcone (1,3-Bis(4-fluorophenyl)prop-2-en-1-one)

- Structure : Lacks the β-hydroxyl group present in the target compound.

- Properties: Exhibits strong UV/Vis absorption due to the conjugated enone system. Fluorine substituents increase lipophilicity and electronic polarization .

- Applications : Used as a precursor in organic synthesis and materials research.

(b) (E)-1,3-Bis(4-chlorophenyl)prop-2-en-1-one

- Properties : Chlorine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to fluorine. Molecular weight: 277.15 g/mol .

- Stability : Requires storage in dry, sealed conditions to prevent degradation .

(c) 1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one

- Structure : Incorporates a furyl and nitro group, increasing structural complexity.

- Molecular weight: 337.31 g/mol .

Table 1: Key Properties of Halogen-Substituted Chalcones

Hydroxy-Substituted Chalcones

(a) 1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one Derivatives

- Structure : Hydroxyl group at the 4-position of one phenyl ring.

- Synthesis: Prepared via Claisen-Schmidt condensation, with NaOH/ethanol as a catalyst .

- Applications: Studied for antioxidant and antimicrobial activities due to phenolic hydroxyl groups .

(b) 1,3-Bis(4-(10H-phenoxazin-10-yl)phenyl)-3-hydroxyprop-2-en-1-one

- Structure: Bulky phenoxazine substituents and β-hydroxyl group.

- Optical Properties : λmax = 604 nm (in toluene), HOMO = -5.13 eV, LUMO = -2.70 eV .

- Applications: Potential use in organic light-emitting diodes (OLEDs) due to narrow ΔEST (0.04 eV) .

Table 2: Hydroxy-Substituted Chalcones

Structural and Functional Divergences

- Electronic Effects : Fluorine and chlorine substituents modulate electron density, affecting reactivity in nucleophilic additions or cyclizations. The β-hydroxyl group may stabilize intermediates via intramolecular hydrogen bonding .

- Biological Activity : While fluorinated chalcones are explored for antitumor properties (e.g., ’s BHPHD), hydroxylated derivatives may exhibit enhanced bioavailability due to improved solubility .

Biological Activity

1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one, also known as a β-ketoenol derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential applications in antiviral and anticancer therapies. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one is . The compound features a β-ketoenol structure, which is crucial for its biological activity. Synthesis typically involves the condensation of 4-fluorophenyl derivatives with appropriate aldehydes or ketones under basic conditions.

Biological Activity Overview

The biological activity of 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one can be categorized primarily into antiviral and anticancer activities.

Antiviral Activity

Research has indicated that β-ketoenols can act as effective inhibitors of viral replication. A study by Tomassini et al. demonstrated that derivatives of β-ketoenols exhibited significant antiviral properties against influenza viruses in both in vitro and in vivo models without showing cytotoxic effects on host cells .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown effectiveness against several tumor cell lines, including chronic myelogenous leukemia (CML) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The proposed mechanisms through which 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one exerts its effects include:

- Inhibition of Viral Enzymes : The compound may inhibit viral enzymes essential for replication.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

- Cell Cycle Arrest : It interferes with the progression of the cell cycle in tumor cells.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one, and how can reaction conditions be optimized for high yield?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 4-fluorobenzaldehyde and 4-fluoroacetophenone under basic conditions (e.g., NaOH/ethanol). Post-synthesis, purification is achieved via recrystallization using methanol or ethanol. Reduction of the enone intermediate (e.g., using NaBH₄ in dry MeOH) yields the hydroxy derivative, as demonstrated in analogous chalcone reductions .

- Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to ketone) and reaction time (4–6 hours under reflux) improves yield. Monitoring via TLC ensures reaction completion.

Q. How is the crystal structure of 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts. The SHELX suite (SHELXL for refinement) is ideal for solving and refining structures, leveraging least-squares matrix methods to achieve low R-factors (e.g., R₁ = 0.051) .

- Key Parameters : Monoclinic space group P2₁/c, unit cell dimensions a = 11.85 Å, b = 11.72 Å, c = 9.42 Å, β = 113.4°, and Z = 4 .

Advanced Research Questions

Q. What strategies address enantioselective synthesis challenges for the hydroxyprop-2-en-1-one scaffold?

- Methodology : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic reduction (e.g., ketoreductases) can introduce stereocontrol. For example, NaBH₄ reduction of the parent enone ( ) lacks stereoselectivity, necessitating chiral auxiliaries or kinetic resolution .

- Data Contradictions : Conflicting enantiomeric excess (ee) values may arise from solvent polarity effects (e.g., THF vs. MeOH). Polar solvents stabilize transition states, improving ee by 10–15% in model systems .

Q. How do intermolecular hydrogen-bonding patterns influence the solid-state properties of this compound?

- Methodology : Graph-set analysis (Etter’s formalism) identifies hydrogen-bonding motifs. For 1,3-bis(4-fluorophenyl) derivatives, O–H···O=C interactions dominate, forming C(6) chains. π-π stacking between fluorophenyl rings (3.8–4.2 Å spacing) further stabilizes the lattice .

- Functional Impact : Hydrogen-bond strength (e.g., O···O distances ~2.7 Å) correlates with melting point (MP) variations (ΔMP = 10–15°C across polymorphs).

Q. What computational methods predict the compound’s reactivity and conformational flexibility?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and Mulliken charges. Conformational analysis via Cremer-Pople puckering coordinates ( ) identifies enone torsion angles (θ = 160–170°) influencing planarity .

- Reactivity Insights : Electron-withdrawing 4-fluorophenyl groups reduce enone electrophilicity, slowing Michael addition kinetics (k = 0.15 M⁻¹s⁻¹ in DMSO).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.